molecular formula C9H12N2O2 B3422662 6-Dimethylamino-pyridine-2-carboxylic acid methyl ester CAS No. 26256-73-5

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester

Cat. No.: B3422662
CAS No.: 26256-73-5
M. Wt: 180.20 g/mol
InChI Key: CLSMNRHKACVIAZ-UHFFFAOYSA-N
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Description

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group at the 6th position and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-pyridine-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 6-dimethylamino-pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Dimethylamino-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Dimethylamino-pyridine-2-carboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.

    2-Dimethylamino-pyridine: Lacks the carboxylic acid methyl ester group, which may influence its solubility and interaction with biological targets.

Uniqueness

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester is unique due to the presence of both the dimethylamino group and the carboxylic acid methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 6-(dimethylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-6-4-5-7(10-8)9(12)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSMNRHKACVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246699
Record name Methyl 6-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26256-73-5
Record name Methyl 6-(dimethylamino)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26256-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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